(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone
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Overview
Description
The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a bipiperidine core linked to a pyridine ring and a fluorophenoxy group, making it a versatile candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone typically involves multiple steps:
Formation of the Bipiperidine Core: The bipiperidine structure can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with a suitable leaving group on the bipiperidine core.
Attachment of the Pyridine Ring: The final step involves coupling the pyridine moiety to the bipiperidine-fluorophenoxy intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and specificity, while the bipiperidine core provides structural stability. The pyridine ring often participates in hydrogen bonding and π-π interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone: can be compared with similar compounds such as:
- (4-(2-Chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone
- (4-(2-Bromophenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone
- (4-(2-Methylphenoxy)-[1,4’-bipiperidin]-1’-yl)(pyridin-3-yl)methanone
These compounds share a similar core structure but differ in the substituents on the phenoxy group. The presence of different halogens or alkyl groups can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of the fluorophenoxy derivative in terms of its enhanced binding properties and stability.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-20-5-1-2-6-21(20)28-19-9-14-25(15-10-19)18-7-12-26(13-8-18)22(27)17-4-3-11-24-16-17/h1-6,11,16,18-19H,7-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPHZOKJEIZYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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